5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 68744-68-3
VCID: VC2322032
InChI: InChI=1S/C6H5N3S2/c10-6-7-5(8-9-6)4-2-1-3-11-4/h1-3H,(H2,7,8,9,10)
SMILES: C1=CSC(=C1)C2=NC(=S)NN2
Molecular Formula: C6H5N3S2
Molecular Weight: 183.3 g/mol

5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

CAS No.: 68744-68-3

Cat. No.: VC2322032

Molecular Formula: C6H5N3S2

Molecular Weight: 183.3 g/mol

* For research use only. Not for human or veterinary use.

5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol - 68744-68-3

Specification

CAS No. 68744-68-3
Molecular Formula C6H5N3S2
Molecular Weight 183.3 g/mol
IUPAC Name 5-thiophen-2-yl-1,2-dihydro-1,2,4-triazole-3-thione
Standard InChI InChI=1S/C6H5N3S2/c10-6-7-5(8-9-6)4-2-1-3-11-4/h1-3H,(H2,7,8,9,10)
Standard InChI Key XTBUTLWCIJDTLU-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=NC(=S)NN2
Canonical SMILES C1=CSC(=C1)C2=NC(=S)NN2

Introduction

Synthesis Methods

Synthetic Routes

The synthesis of 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol typically follows established protocols for triazole derivatives. Based on similar compounds, a common synthetic pathway involves the reaction of thiophene-2-carbohydrazide with various isothiocyanates, followed by cyclization under basic conditions. For instance, in the synthesis of related compounds, thiophene-2-carbohydrazide is first reacted with ethyl isothiocyanate in ethanol under reflux conditions to form thiosemicarbazide intermediates . The resulting intermediate is then treated with potassium hydroxide and subsequently acidified to pH 3-4 to yield the desired triazole-thiol compound .

Reaction Mechanism and Conditions

The formation of the triazole ring typically occurs through a nucleophilic addition-elimination mechanism. The reaction begins with the nucleophilic attack of the hydrazide nitrogen on the isothiocyanate carbon, forming a thiosemicarbazide intermediate. This intermediate undergoes basic-catalyzed cyclization in the presence of potassium hydroxide, followed by acidification to produce the final triazole-thiol compound. Reaction conditions generally involve refluxing in ethanol for several hours, followed by base treatment and acidification .

Spectroscopic Characterization

FT-IR Analysis

The FT-IR spectroscopic analysis of 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and related compounds provides crucial information about their functional groups and structural features. For similar triazole-thiol compounds, characteristic absorption bands include:

  • Aromatic C-H stretching vibrations at 3072-3107 cm⁻¹

  • C=N stretching at approximately 1570 cm⁻¹

  • C=S stretching at around 1263 cm⁻¹

  • C-S-C stretching at approximately 715 cm⁻¹

These spectral features confirm the presence of the triazole ring, thiol group, and thiophene moiety in the molecule.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol. Based on data from analogous compounds, the ¹H-NMR spectrum typically displays characteristic signals for:

  • Thiophene ring protons at approximately 7.27-7.86 ppm

  • SH proton as a singlet at around 13.98 ppm

The ¹³C-NMR spectrum of similar compounds shows signals for:

  • Thiophene carbon atoms at approximately 126.8-130.3 ppm

  • Triazole ring carbons at around 146.3 and 167.5 ppm

These spectroscopic data are essential for confirming the structure and purity of the synthesized compound.

Computational Studies

Computational methods have been employed to study the electronic properties and structural characteristics of similar triazole derivatives. Density Functional Theory (DFT) calculations using the B3LYP/6-311G(d,p) level of theory have been used to predict vibrational frequencies, NMR chemical shifts, and molecular electrostatic potentials . These theoretical calculations provide insights into the compound's reactivity and potential for intermolecular interactions, which are crucial for understanding its biological activities.

Biological Activities

Anti-Tuberculosis Activity

One of the most significant biological activities of 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and its derivatives is their anti-tuberculosis potential. Studies have demonstrated that these compounds can effectively inhibit the growth of Mycobacterium bovis, indicating promising anti-tuberculosis properties. In experimental studies, various concentrations (0.1%, 0.5%, and 1.0%) of the related compound 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol were tested against M. bovis 100 passage on media with different pH values (6.5 and 7.1) .

The results revealed that all tested concentrations effectively inhibited the growth of M. bovis throughout the 90-day observation period, exhibiting significant tuberculostatic effects. This inhibitory activity was consistent across different pH environments, suggesting robust anti-tuberculosis potential independent of medium acidity .

Table 1: Anti-tuberculosis Activity of 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol Against M. bovis

ConcentrationpH 6.5pH 7.1Observation Period
0.1%Growth inhibitionGrowth inhibition90 days
0.5%Growth inhibitionGrowth inhibition90 days
1.0%Growth inhibitionGrowth inhibition90 days
ControlNormal growthNormal growth90 days

Antimicrobial Properties

Studies on related triazole-thiol compounds have shown moderate antimicrobial activities against various bacterial and fungal strains. For instance, derivatives containing both triazole and thiophene moieties have demonstrated activity against certain microorganisms, although the potency varies depending on the specific substitution patterns and test organisms .

Based on research with similar compounds, antimicrobial activity is typically assessed using the Minimum Inhibitory Concentration (MIC) method. Compounds are considered significantly effective when the MIC value is 0.1 mg/mL or less, moderately effective in the range of 0.1-0.625 mg/mL, and weakly effective when greater than 0.625 mg/mL . Related compounds have shown moderate effectiveness against certain bacterial strains, particularly Bacillus cereus and Pseudomonas aeruginosa, as well as some fungal species.

Antioxidant and Cytotoxic Activities

Beyond antimicrobial properties, triazole-thiol compounds with thiophene substituents have been investigated for their antioxidant and cytotoxic activities. Studies on related compounds have included assessments of their free radical scavenging capabilities and potential anti-cancer effects through in vitro cytotoxicity tests against various cell lines . These additional biological activities further highlight the versatility and therapeutic potential of this class of compounds.

Structure-Activity Relationship

Electronic Properties and Molecular Interactions

The biological activities of 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol are closely related to its electronic properties and potential for molecular interactions. Computational studies on similar compounds have revealed important insights about their molecular electrostatic potentials, which indicate regions susceptible to electrophilic and nucleophilic attacks . These electronic properties play crucial roles in determining how the compound interacts with biological targets.

Structural Modifications and Effect on Activity

Various structural modifications of the basic 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol scaffold have been explored to enhance its biological activities. These modifications typically involve:

  • Substitution at the thiol group through alkylation or acylation

  • Introduction of different substituents on the thiophene ring

  • Modification of the triazole ring through N-alkylation

Applications in Drug Development

Current Research Challenges

Despite the promising biological activities, several challenges remain in the development of 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol as a therapeutic agent. These include:

  • Optimizing potency and selectivity through structural modifications

  • Enhancing pharmacokinetic properties, including solubility and bioavailability

  • Conducting comprehensive toxicological assessments

  • Investigating potential resistance mechanisms, particularly for antimicrobial applications

Addressing these challenges requires interdisciplinary research efforts combining synthetic organic chemistry, computational modeling, biological evaluation, and pharmaceutical formulation studies.

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